molecular formula C14H24N2O4 B1435935 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid CAS No. 2089650-38-2

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B1435935
CAS No.: 2089650-38-2
M. Wt: 284.35 g/mol
InChI Key: XPGMCVMRSSCCPJ-UHFFFAOYSA-N
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Description

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4. It is characterized by the presence of a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is often used in organic synthesis and pharmaceutical research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both amine and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-8-10(14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGMCVMRSSCCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 2
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 3
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 4
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid

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